In Vitro Potency: Metyrapone Exhibits Moderate CYP11B1 Inhibition with High Inter-Sample Variability
In HAC15 human adrenocortical carcinoma cells, metyrapone demonstrated an IC50 of 0.068 µM for basal cortisol production inhibition. This was approximately half as potent as osilodrostat (IC50: 0.035 µM; P<0.0001) but over 9-fold more potent than ketoconazole (IC50: 0.621 µM; P<0.0001) [1]. Notably, the IC50 of metyrapone varied by an 18-fold difference across primary human adrenocortical cell cultures, indicating significant biological variability in its potency [1].
| Evidence Dimension | Inhibition of basal cortisol production (IC50) |
|---|---|
| Target Compound Data | 0.068 µM |
| Comparator Or Baseline | Osilodrostat: 0.035 µM; Ketoconazole: 0.621 µM |
| Quantified Difference | Metyrapone is 1.9x less potent than osilodrostat and 9.1x more potent than ketoconazole. |
| Conditions | HAC15 human adrenocortical carcinoma cells, 0.01 to 10 µM drug concentration. |
Why This Matters
This positions metyrapone as a moderate-potency, first-generation inhibitor suitable for applications where a steep, rapid cortisol reduction (characteristic of osilodrostat) is not desired or carries higher risk.
- [1] Creemers SG, et al. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study. J Clin Endocrinol Metab. 2019;104(8):3437-3449. View Source
